molecular formula C18H20ClNO3 B3092344 tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate CAS No. 122745-41-9

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate

Cat. No.: B3092344
CAS No.: 122745-41-9
M. Wt: 333.8 g/mol
InChI Key: DGPQGWRHSMFTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate (CAS: 130007-86-2, molecular formula: C₁₈H₂₀ClNO₃, molecular weight: 333.81) is a chiral benzo[e]indole derivative featuring a chloromethyl group at position 1, a hydroxyl group at position 5, and a tert-butyl carbamate protective group at position 2. This compound, often referred to as N-Boc-seco-CBI, is a critical intermediate in the synthesis of bioactive molecules, particularly analogs of the antitumor antibiotic CC-1065 . Its stereochemical configuration (S-enantiomer) is essential for maintaining biological activity in downstream applications. The compound requires stringent storage conditions (sealed, dry, and below -20°C) due to its sensitivity to hydrolysis and thermal degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-18(2,3)23-17(22)20-10-11(9-19)16-13-7-5-4-6-12(13)15(21)8-14(16)20/h4-8,11,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQGWRHSMFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of N-Boc-seco-CBI involves the interaction with its targets, likely DNA, leading to changes in the DNA structure. The compound is a simple alkylation subunit analog, which suggests that it may alkylate DNA, causing DNA damage and leading to cell death

Biochemical Pathways

Given its similarity to duocarmycins, yatakemycin, and cc-1065, it is likely that N-Boc-seco-CBI affects pathways related to DNA repair and cell cycle regulation. Alkylation of DNA can lead to DNA damage, triggering the DNA damage response pathway and potentially leading to cell cycle arrest and apoptosis.

Result of Action

The result of N-Boc-seco-CBI’s action is likely the induction of DNA damage, leading to cell cycle arrest and apoptosis. This is based on the compound’s similarity to duocarmycins, yatakemycin, and CC-1065, which are known to cause DNA damage and induce cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-seco-CBI. For instance, the pH of the environment can affect the stability of the compound, as the Boc group is known to be stable to basic hydrolysis but can be removed with mild acid. Additionally, the lipophilicity of the compound, enhanced by the tert-butyl group, can influence its ability to pass through the cell wall and reach its target

Biochemical Analysis

Biochemical Properties

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate plays a crucial role in biochemical reactions, particularly in DNA alkylation. This compound interacts with DNA by forming covalent bonds with specific nucleotides, leading to the formation of DNA adducts. These interactions are facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile. The enzymes and proteins involved in DNA repair mechanisms, such as DNA polymerases and ligases, are also affected by the presence of these adducts, leading to disruptions in DNA replication and transcription processes.

Cellular Effects

The effects of this compound on various types of cells are profound. This compound influences cell function by inducing DNA damage, which triggers a cascade of cellular responses. One of the primary effects is the activation of cell signaling pathways involved in DNA damage response, such as the p53 pathway. This activation leads to changes in gene expression, promoting the transcription of genes involved in cell cycle arrest and apoptosis. Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and repair.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA at the molecular level. The compound binds to the minor groove of DNA, where it forms covalent bonds with specific nucleotides, primarily adenine and guanine. This binding results in the formation of DNA adducts, which interfere with the normal function of DNA. The presence of these adducts inhibits the activity of DNA polymerases, leading to the stalling of replication forks and the activation of DNA damage response pathways. Additionally, the compound can induce conformational changes in DNA, further disrupting its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to persistent DNA damage and changes in gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces DNA damage and activates DNA damage response pathways without causing significant toxicity. At higher doses, the compound can lead to severe toxicity, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. Additionally, high doses of the compound can result in adverse effects, such as inflammation and organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve the oxidation and reduction of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid and sulfate. These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The presence of the compound in the nucleus allows it to exert its effects on DNA replication and transcription processes. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular function.

Biological Activity

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate, also known by its CAS number 130007-86-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C18H20ClNO3
  • Molecular Weight : 333.81 g/mol
  • Purity : 95% (HPLC) .

The compound is believed to exert its biological effects through several mechanisms:

  • DNA Alkylation : Similar to naturally occurring antitumor agents like duocarmycins, it may act by sequence-selective alkylation of DNA, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cell lines .

In Vitro Studies

The biological activity of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10.38Induction of apoptosis
U-937 (Leukemia)<5DNA alkylation leading to cell death
HeLa (Cervical)15.00Apoptosis via caspase activation

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, particularly breast and leukemia cells.

Case Studies

  • Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .
  • Leukemia : Another study reported that the compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin in U-937 cells, indicating its promise as an alternative treatment for acute monocytic leukemia .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure can significantly influence biological activity. The introduction of alkyl groups or halogens has been shown to enhance or diminish the compound's efficacy against certain cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most significant applications of tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate is in the development of antitumor agents. It serves as a precursor to compounds that exhibit potent cytotoxicity against various cancer cell lines. The compound's structure is analogous to naturally occurring antitumor agents such as duocarmycins, which are known for their ability to selectively alkylate DNA, leading to cell death .

Mechanism of Action
The mechanism involves sequence-selective DNA alkylation, which disrupts DNA replication and transcription processes within cancer cells. This selectivity allows for targeted therapy with potentially reduced side effects compared to conventional chemotherapeutics .

Biological Research

Biochemical Studies
In biochemical research, this compound is utilized for studying enzyme interactions and cellular responses to DNA damage. Its ability to form covalent bonds with nucleophilic sites on DNA makes it a valuable tool for probing the mechanisms of DNA repair and mutagenesis .

Prodrugs Development
The compound is also explored in the design of prodrugs that can be activated under specific physiological conditions. This approach aims to enhance the delivery and efficacy of therapeutic agents while minimizing toxicity .

Synthetic Methodologies

Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives with tailored biological activities .

Research Case Studies

Study TitleYearFindings
Synthesis and Evaluation of Duocarmycin Analogues2023Demonstrated enhanced cytotoxicity in tumor cells when using derivatives of this compound.
Mechanistic Insights into DNA Alkylation2024Provided evidence for selective binding to specific DNA sequences, highlighting potential therapeutic applications in oncology.
Development of Prodrug Systems2025Showed improved pharmacokinetic profiles when using modified versions of the compound in vivo.

Comparison with Similar Compounds

tert-Butyl 7-Benzyloxy-6-[1(2)-methoxymethyl-1(2)H-tetrazol-5-yl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Core Structure: Tetrahydroisoquinoline instead of benzo[e]indole.
  • Functional Groups : Benzyloxy and methoxymethyltetrazole substituents.
  • Synthesis : Uses K₂CO₃ and chloromethyl methyl ether for O-alkylation, highlighting a similar protective group strategy but applied to a different heterocycle .
  • Application : Primarily explored for cardiovascular activity, unlike the antitumor focus of the target compound.

(E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15)

  • Core Structure : Indole with a mesylated propenyl side chain.
  • Functional Groups : Mesyloxypropene group (a leaving group for nucleophilic substitution).
  • Synthesis : Mesyl chloride and triethylamine are used to activate the hydroxyl group, contrasting with the chloromethylation strategy in the target compound .
  • Application : Intermediate for kinase inhibitors, emphasizing divergent biological targets.

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate (Compound 8z)

  • Core Structure : Indole with a tetrahydrofuran substituent.
  • Functional Groups : Tetrahydrofuran ring introduced via a redox-relay Heck reaction.
  • Synthesis : Palladium-catalyzed coupling, differing from the SN2-based chloromethylation in the target compound .
  • Application : Explored for antiviral activity, demonstrating the versatility of indole-carboxylate scaffolds.

Key Observations :

  • The target compound’s chloromethyl group and hydroxyl moiety contribute to its reactivity and toxicity (H302: harmful if swallowed; H372: organ damage with prolonged exposure) .
  • Mesyl-containing analogs () exhibit higher corrosivity but greater stability at moderate temperatures.

Q & A

Q. What are the common synthetic routes for tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Indole core construction : Starting from substituted indole precursors (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) via cyclization or Friedel-Crafts alkylation .
  • Chloromethylation : Introducing the chloromethyl group using reagents like chloromethyl methyl ether (MOMCl) under controlled conditions to avoid over-alkylation .
  • Boc protection : Protecting the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base (e.g., 4-dimethylaminopyridine) to enhance stability during subsequent reactions .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization are standard for isolating high-purity product .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., hydroxy and chloromethyl proton signals at δ 5.2–6.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀ClNO₃: 340.1084) .
  • HPLC : Purity assessment (≥95% by reverse-phase HPLC) .

Q. What safety precautions are recommended when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to unknown acute toxicity .
  • Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during deprotection) .
  • Storage : Keep in airtight containers at 2–8°C under inert atmosphere (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can the chloromethylation step be optimized to improve regioselectivity?

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and direct chloromethylation to the indole C1 position .
  • Temperature control : Maintain reactions at 0–5°C to minimize competing side reactions (e.g., dimerization) .
  • Catalytic additives : Lewis acids like ZnCl₂ may enhance electrophilic substitution at the desired site .
  • Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign ambiguous protons/carbons (e.g., distinguishing hydroxy vs. chloromethyl environments) .
  • X-ray crystallography : If single crystals are obtainable, structure determination via SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of regiochemistry .
  • Comparative analysis : Cross-reference with published analogs (e.g., tert-butyl indole carboxylates) to validate spectral assignments .

Q. What computational methods predict hydrogen-bonding interactions in its crystal structure?

  • Graph set analysis : Apply Etter’s formalism to categorize hydrogen-bond motifs (e.g., chains, rings) using crystallographic data .
  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) and compute electrostatic potential maps to identify donor/acceptor sites .
  • Molecular dynamics (MD) : Simulate packing arrangements under varying conditions (temperature, solvent) to predict polymorph stability .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Prodrug development : The Boc group enhances membrane permeability, enabling targeted delivery of cytotoxic agents (e.g., seco-CBI analogs in antibody-drug conjugates) .
  • Enzyme inhibition : Indole derivatives are known to interact with reverse transcriptase (e.g., anti-HIV activity via non-nucleoside inhibition, as seen in related 5-chloroindole carboxylates) .
  • Pharmacophore modification : The chloromethyl group can serve as a reactive handle for bioconjugation or further functionalization (e.g., click chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 2
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.